Sarecycline is a novel, narrow-spectrum tetracycline-class antibiotic. [] It is specifically designed to target Cutibacterium acnes, the primary bacterium implicated in the pathogenesis of acne vulgaris. [, ] Sarecycline exhibits potent activity against Gram-positive bacteria, including various strains of Cutibacterium acnes, while showing minimal activity against enteric aerobic Gram-negative bacteria. [] This narrow spectrum of activity is considered advantageous compared to broad-spectrum tetracyclines like doxycycline and minocycline, as it potentially minimizes disruption of the gut microbiome and reduces the risk of developing antibiotic resistance. [, , , , , , ]
Sarecycline is derived from the chemical modification of tetracycline. It is classified as a narrow-spectrum antibiotic, specifically effective against certain Gram-positive bacteria while showing limited activity against Gram-negative bacteria. This selectivity is beneficial in minimizing disruption to the normal gut microbiota, thereby reducing potential gastrointestinal side effects commonly associated with broad-spectrum antibiotics .
The synthesis of sarecycline hydrochloride involves several key steps, as outlined in various patents and research articles. The process typically includes:
This synthesis method has been optimized to improve yield and purity while minimizing impurities and operational challenges during scale-up production.
Sarecycline's molecular formula is CHNO·HCl, featuring a complex structure that includes a stable modification at the C7 position—a 7-[(methoxy-(methyl)-amino)-methyl] group. This modification distinguishes sarecycline from other tetracyclines, contributing to its unique pharmacological properties .
The structural integrity of sarecycline allows it to effectively bind to bacterial ribosomes, inhibiting protein synthesis. Its molecular weight is approximately 485.01 g/mol, and it exists predominantly as a hydrochloride salt in therapeutic formulations.
Sarecycline exhibits specific antibacterial activity through its ability to inhibit protein synthesis by binding to the 30S ribosomal subunit of bacteria. The primary reactions involved include:
Sarecycline's mechanism of action primarily involves:
Research indicates that sarecycline can inhibit protein synthesis at concentrations comparable to or slightly higher than those required for other tetracyclines, such as doxycycline and minocycline .
Sarecycline hydrochloride presents several notable physical and chemical properties:
The stability profile enhances its suitability for pharmaceutical formulations aimed at treating acne without significant degradation during storage .
Sarecycline is primarily utilized in dermatology for:
Additionally, ongoing clinical trials are assessing its effectiveness in treating other dermatological conditions while monitoring side effects associated with long-term use .
Sarecycline exerts its antibacterial effects by specifically targeting the 30S ribosomal subunit of bacteria. It binds to the decoding center (A-site) of the 30S subunit, which prevents the accommodation of aminoacyl-tRNA during protein translation. This binding disrupts the elongation phase of protein synthesis, leading to bacteriostatic activity. Unlike earlier tetracyclines (e.g., tetracycline, doxycycline), sarecycline’s narrow-spectrum activity preferentially targets Gram-positive bacteria such as Cutibacterium acnes and Staphylococcus aureus, with minimal activity against Gram-negative species like Escherichia coli. This selectivity arises from its optimized interaction with the ribosomal A-site in susceptible bacteria, reducing off-target effects on commensal flora [1] [4] [9].
In vitro studies demonstrate potent activity against C. acnes (MIC₉₀ = 0.5–4 μg/mL), comparable to doxycycline and minocycline. Against methicillin-resistant S. aureus (MRSA), sarecycline shows an MIC₉₀ of 0.5 μg/mL, confirming efficacy against resistant strains [4] [9]. Murine infection models further validate its narrower spectrum: sarecycline effectively treats S. aureus thigh wound infections (comparable to doxycycline) but exhibits reduced efficacy against E. coli [1] [9].
Table 1: Comparative Antibacterial Activity of Sarecycline Against Key Pathogens
Bacterial Strain | Sarecycline MIC₉₀ (μg/mL) | Doxycycline MIC₉₀ (μg/mL) |
---|---|---|
Cutibacterium acnes | 0.5–4.0 | 0.5–2.0 |
S. aureus (MSSA) | 0.5 | 0.25 |
S. aureus (MRSA) | 0.5 | 0.25 |
Escherichia coli | >64 | 1.0–8.0 |
The molecular uniqueness of sarecycline lies in its C7 moiety—a 7-[[methoxy(methyl)amino]methyl] group attached to ring D of the tetracyclic naphthacene core. This modification represents the largest and longest C7 extension among all tetracycline-class antibiotics [1] [2] [8]. X-ray crystallography (2.8 Å resolution) of sarecycline bound to the Thermus thermophilus 70S ribosome reveals that it occupies the canonical tetracycline binding site within the decoding center. However, unlike other tetracyclines, its C7 moiety extends into the mRNA channel, forming direct interactions with the +6 nucleotide of the A-site codon (relative to the AUG start codon) [2] [3] [8].
This interaction physically tethers mRNA to the ribosome, interfering with mRNA movement through the channel and disrupting codon-anticodon recognition. The C7 moiety stabilizes sarecycline’s binding through hydrophobic contacts and hydrogen bonding with 16S rRNA residues (e.g., H31 and H34 helices), increasing its binding affinity relative to earlier tetracyclines [2] [8]. Molecular dynamics simulations confirm that this mRNA interaction sterically blocks the accommodation of the first aminoacyl-tRNA during translation initiation, a mechanism not observed in other tetracyclines [6] [8]. Mutational studies (e.g., U1060A in 16S rRNA) further corroborate that ribosomal perturbations near the mRNA channel significantly impact sarecycline’s efficacy, underscoring the functional role of its C7 extension [3] [8].
Sarecycline disrupts the coupling between transcription and translation—a process critical for bacterial gene expression. Using an E. coli S30 extract system with a luciferase reporter gene, in vitro transcription-translation (TnT) assays demonstrate that sarecycline inhibits protein synthesis with an IC₅₀ of 8.3 ± 0.18 μM. While this is slightly higher than the IC₅₀ of tigecycline (2.4 ± 0.22 μM) or doxycycline (4.7 ± 0.48 μM), sarecycline uniquely stalls ribosomes at the initiation codon [1] [9]. Biochemical studies indicate it blocks the accommodation of the initiator tRNA (tRNAfMet) into the A-site during 70S initiation complex formation. This is attributed to sarecycline’s mRNA tethering, which restricts ribosomal mobility required for initiation progression [2] [8] [10].
Table 2: Inhibition of Bacterial Protein Synthesis in TnT Assays
Antibiotic | IC₅₀ (μM) in E. coli TnT Assay |
---|---|
Sarecycline | 8.3 ± 0.18 |
Doxycycline | 4.7 ± 0.48 |
Minocycline | 2.4 ± 0.22 |
Sarecycline’s primary mechanism involves inhibition of protein synthesis, but it also exerts secondary effects on DNA synthesis. In S. aureus, biosynthetic endpoint assays reveal that at 8× the MIC, sarecycline inhibits:
This selective inhibition profile contrasts with earlier tetracyclines, which non-specifically target multiple pathways. Sarecycline’s prioritization of protein translation aligns with its ribosomal mRNA-binding mechanism, while its mild DNA synthesis suppression may arise from indirect transcriptional perturbations due to ribosomal stalling [9] [10]. The minimal impact on other biosynthesis pathways reduces cellular toxicity and contributes to its narrower antimicrobial spectrum.
Table 3: Inhibition of Macromolecular Biosynthesis in S. aureus
Biosynthetic Pathway | % Inhibition at 8× MIC |
---|---|
Protein Synthesis | 80% |
DNA Synthesis | 20% |
RNA Synthesis | <5% |
Lipid Biosynthesis | <5% |
Cell Wall Synthesis | <5% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7